

Comparative Analysis of Monoamine Oxidase Inhibition by 2C-Series Phenethylamines

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(2-Amino-2-phenylethyl)dimethylamine
Cat. No.:	B1274616

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This guide provides a comparative overview of the monoamine oxidase (MAO) inhibitory properties of various 2C-series phenethylamines. The data presented is compiled from peer-reviewed research and aims to offer an objective comparison of the inhibitory potency of these compounds against the two MAO isoforms, MAO-A and MAO-B.

Introduction

The 2C-series of phenethylamines are a class of psychedelic compounds characterized by methoxy groups at the 2 and 5 positions of the phenyl ring.^[1] Beyond their well-known hallucinogenic effects, which are primarily mediated by serotonin 5-HT2A receptor agonism, there is growing interest in their interactions with other biological targets, including monoamine oxidases.^[2] MAO enzymes are crucial for the metabolism of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.^[3] Inhibition of these enzymes can lead to an accumulation of these neurotransmitters, a mechanism exploited by various antidepressant and neuroprotective drugs.^[4] This guide summarizes the available experimental data on the MAO inhibitory activity of several 2C-series compounds.

Data Presentation: MAO-A and MAO-B Inhibition by 2C-Series Compounds

The following table summarizes the 50% inhibitory concentrations (IC50) of various 2C-series phenethylamines against human MAO-A and MAO-B. Lower IC50 values indicate greater inhibitory potency. The data is extracted from a study by Wagmann et al. (2019), which utilized an in vitro assay with heterologously expressed human MAO enzymes.[\[5\]](#)

Compound	MAO-A IC50 (μM)	MAO-B IC50 (μM)
2C-B	125	>1000
2C-D	>1000	>1000
2C-E	10	180
2C-H	>20	1.7
2C-I	46	>1000
2C-N	>1000	>1000
2C-P	>1000	>1000
2C-T-2	22	10
2C-T-7	100	15
2C-T-21	>1000	>1000
bk-2C-B	100	>1000
bk-2C-I	>1000	>1000

Experimental Protocols

The following is a detailed methodology for a typical in vitro monoamine oxidase inhibition assay, based on the protocol described by Wagmann et al. (2019).[\[5\]](#)

1. Reagents and Materials:

- Human recombinant MAO-A and MAO-B enzymes (e.g., from insect cells)
- Kynuramine (non-selective MAO substrate)

- Test compounds (2C-series phenethylamines) dissolved in a suitable solvent (e.g., DMSO)
- Phosphate buffer (pH 7.4)
- Acetonitrile
- Internal standard (for analytical quantification)
- 96-well plates
- Incubator
- Liquid chromatography-high resolution tandem mass spectrometry (LC-HRMS/MS) system

2. Assay Procedure:

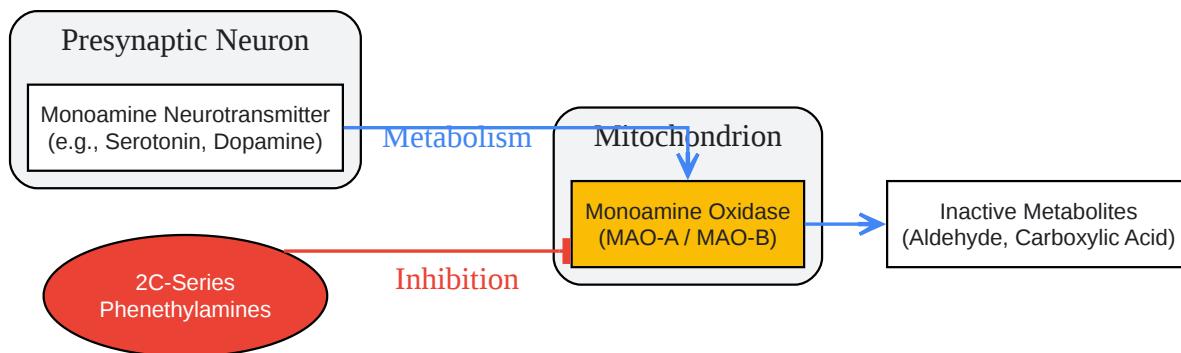
- Prepare a series of dilutions of the test compounds.
- In a 96-well plate, combine the MAO-A or MAO-B enzyme with the phosphate buffer.
- Add the different concentrations of the test compounds to the wells. Include control wells with no inhibitor and wells with a known MAO inhibitor as a positive control.
- Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for any irreversible inhibition.
- Initiate the enzymatic reaction by adding the kynuramine substrate to all wells.
- Incubate the plate at 37°C for a specific duration (e.g., 20 minutes).
- Stop the reaction by adding a quenching solution, such as acetonitrile containing an internal standard.
- Centrifuge the plate to pellet any precipitated proteins.

3. Data Analysis:

- Analyze the supernatant from each well using LC-HRMS/MS to quantify the amount of the product, 4-hydroxyquinoline, formed from the enzymatic conversion of kynuramine.

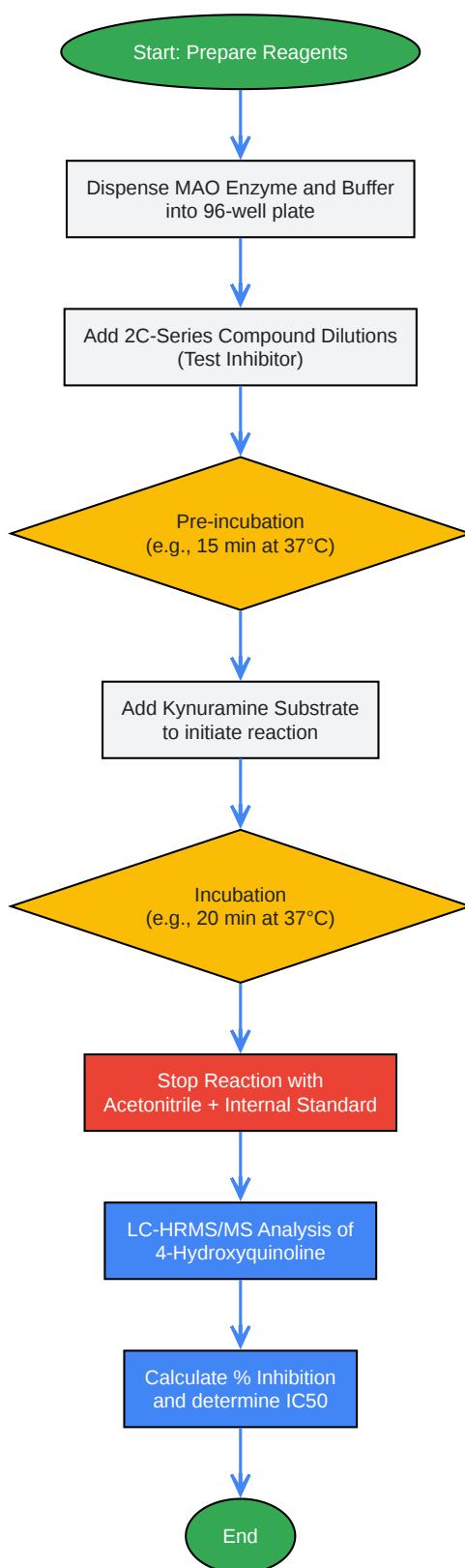
- Calculate the percentage of MAO activity for each concentration of the test compound relative to the control (no inhibitor).
- Plot the percentage of MAO activity against the logarithm of the inhibitor concentration.
- Determine the IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Mandatory Visualization



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Caption: Monoamine Oxidase Signaling Pathway and Inhibition by 2C-Series Phenethylamines.

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Caption: Experimental Workflow for In Vitro MAO Inhibition Assay.

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- To cite this document: BenchChem. [Comparative Analysis of Monoamine Oxidase Inhibition by 2C-Series Phenethylamines]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1274616#comparative-study-of-monoamine-oxidase-inhibition-by-2c-series-phenethylamines>

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